2-Deoxy-D-arabino-hexose Propylene Dithioacetal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

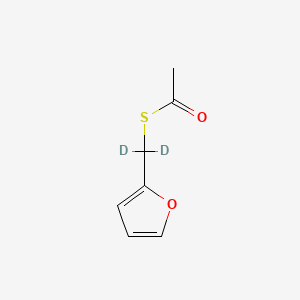

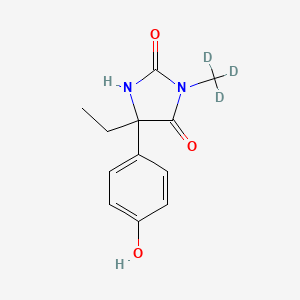

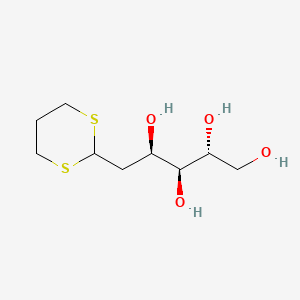

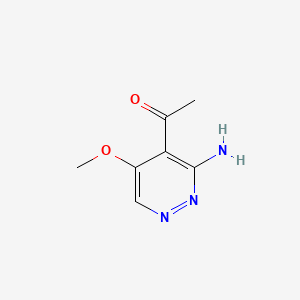

2-Deoxy-D-arabino-hexose Propylene Dithioacetal is a biochemical used for proteomics research . It has a molecular weight of 254.37 and a molecular formula of C9H18O4S2 .

Molecular Structure Analysis

The molecule contains a total of 33 bonds, including 15 non-H bonds, 5 rotatable bonds, 1 six-membered ring, 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 2 sulfides . The chemical formula can be written as C9H18O4S2 .Physical And Chemical Properties Analysis

2-Deoxy-D-arabino-hexose Propylene Dithioacetal is a solid substance that is soluble in DMSO and Methanol . It should be stored at -20° C .Scientific Research Applications

Synthesis Techniques : A general method for synthesizing 2-deoxyhexoses, including 2-Deoxy-D-arabino-hexose, is described, highlighting regio- and stereo-specific reduction processes (Wong & Gray, 1980).

Conversion Processes : Research on converting 2-amino-2-deoxy-D-glucose diethyl dithioacetal hydrochloride into 2-s-ethyl-2-thio-D-glucose reveals potential for biochemical transformations (Ashmawy et al., 1968).

Triacetalated Aldohexoses Synthesis : One study shows how 2-Deoxy-D-arabino-hexose can be treated to produce acyclic dimethyl and dibenzyl acetals, demonstrating potential in organic synthesis (Kiso et al., 1984).

Carbon-13 Labeling for Stability Testing : The synthesis of 2-Deoxy-D-arabino-[6-13C]hexose for testing the stability of its phosphate in brain tissue is an example of its application in biochemical studies (Walker et al., 1988).

Photodeoxygenation Synthesis : The synthesis of 2-Deoxy-3-O-methyl-D-arabino-hexose via photodeoxygenation highlights a novel approach to manipulating this compound (Dornhagen & Scharf, 1986).

Enzymatic Reactions and Specificity : A study on the substrate specificity of yeast hexokinase with various deoxyfluoro-D-glucopyranoses, including 2-deoxy-2,2-difluoro-D-arabino-hexose, provides insight into enzyme-substrate interactions (Bessell et al., 1972).

2-Deoxy-Aldoses Derivatives and Reactions : The reaction of 2-Deoxy-D-arabino-hexose with alkaline hydrogen peroxide demonstrates its reactivity and potential for producing new compounds (Isbell et al., 1981).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-Deoxy-D-arabino-hexose Propylene Dithioacetal are currently unknown . Identifying these pathways can provide insights into the downstream effects of the compound and its potential impacts on cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

properties

IUPAC Name |

(2R,3S,4R)-5-(1,3-dithian-2-yl)pentane-1,2,3,4-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4S2/c10-5-7(12)9(13)6(11)4-8-14-2-1-3-15-8/h6-13H,1-5H2/t6-,7-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXXJUJGCKXSRZ-BHNWBGBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)CC(C(C(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(SC1)C[C@H]([C@@H]([C@@H](CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652536 |

Source

|

| Record name | (2R,3S,4R)-5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91294-63-2 |

Source

|

| Record name | (2R,3S,4R)-5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

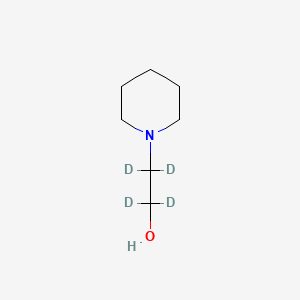

![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)

![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)